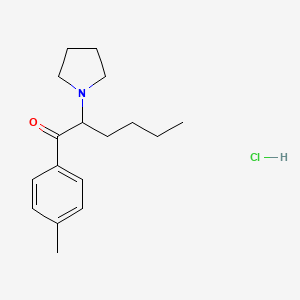
Roxatidine-d10 Hemioxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Roxatidine-d10 Hemioxalate is a deuterated form of Roxatidine, a histamine H2 receptor antagonist. This compound is primarily used as an internal standard for the quantification of Roxatidine by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The deuterium labeling enhances the accuracy and precision of analytical measurements .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Roxatidine-d10 Hemioxalate involves the incorporation of deuterium atoms into the Roxatidine molecule. The general synthetic route includes:
Reductive Amination: Piperidine reacts with 3-hydroxybenzaldehyde to form 3-(1-piperidinylmethyl)phenol.
Williamson Ether Synthesis: This intermediate undergoes etherification with N-(3-bromopropyl)phthalimide to yield the corresponding ether.
Deprotection: The phthalimide group is removed using hydrazine to obtain (3-(1-piperidinylmethyl)phenoxy)propylamine.
Amidation: This amine reacts with glycolic acid to form the amide.
Acetylation: The final step involves acetylation with acetic anhydride to yield Roxatidine acetate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is critical for achieving the desired isotopic labeling .
化学反応の分析
Types of Reactions
Roxatidine-d10 Hemioxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: Nucleophilic substitution reactions can replace functional groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and potassium carbonate facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can regenerate the parent amine .
科学的研究の応用
Roxatidine-d10 Hemioxalate has diverse applications in scientific research:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of Roxatidine.
Biology: Helps in studying the metabolic pathways and pharmacokinetics of Roxatidine.
Medicine: Assists in the development of new histamine H2 receptor antagonists.
Industry: Utilized in quality control and assurance processes in pharmaceutical manufacturing
作用機序
Roxatidine-d10 Hemioxalate acts as a histamine H2 receptor antagonist. It competitively inhibits histamine at the H2 receptors on parietal cells in the stomach, thereby reducing gastric acid secretion. This action is dose-dependent and helps in treating conditions like gastric ulcers and gastroesophageal reflux disease .
類似化合物との比較
Similar Compounds
Cimetidine: Another histamine H2 receptor antagonist with a similar mechanism of action.
Ranitidine: Known for its use in treating similar gastrointestinal conditions.
Famotidine: Another H2 receptor antagonist with a longer duration of action.
Uniqueness
Roxatidine-d10 Hemioxalate is unique due to its deuterium labeling, which enhances its stability and allows for precise quantification in analytical applications. This makes it particularly valuable in research and industrial settings where accurate measurements are crucial .
特性
CAS番号 |
1794756-35-6 |
|---|---|
分子式 |
C19H28N2O7 |
分子量 |
406.501 |
IUPAC名 |
N-[3-[3-[(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)methyl]phenoxy]propyl]-2-hydroxyacetamide;oxalic acid |
InChI |
InChI=1S/C17H26N2O3.C2H2O4/c20-14-17(21)18-8-5-11-22-16-7-4-6-15(12-16)13-19-9-2-1-3-10-19;3-1(4)2(5)6/h4,6-7,12,20H,1-3,5,8-11,13-14H2,(H,18,21);(H,3,4)(H,5,6)/i1D2,2D2,3D2,9D2,10D2; |
InChIキー |
SRDQKICJPUSODU-WPDGUVEOSA-N |
SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)CO.C(=O)(C(=O)O)O |
同義語 |
2-Hydroxy-N-[3-[3-(1-(piperidinyl-d10)methyl)phenoxy]propyl]acetamide Ethanedioate; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 3,6-diazabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B586182.png)
![Methyl 2-[4-(dibromomethyl)phenyl]benzoate](/img/structure/B586185.png)

![5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B586189.png)


![8,9-Diazatetracyclo[5.2.1.0~1,5~.0~2,4~]decane](/img/structure/B586193.png)


![N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide](/img/structure/B586200.png)

